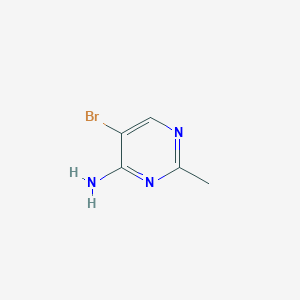

5-Bromo-2-methylpyrimidin-4-amine

Description

The exact mass of the compound 5-Bromo-2-methylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJUOJXDWVFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660481 | |

| Record name | 5-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24343-95-1 | |

| Record name | 5-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 5-Bromo-2-methylpyrimidin-4-amine

Executive Summary

5-Bromo-2-methylpyrimidin-4-amine (CAS: 24343-95-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, JAK) and antimicrobials.[1] Its structural utility lies in its trifunctional nature: a nucleophilic exocyclic amine at C-4, an electrophilic handle for palladium-catalyzed cross-coupling at C-5 (bromine), and a solubility-enhancing methyl group at C-2.[2]

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization methods designed for high-integrity research environments.[2]

Part 1: Molecular Identity & Structural Analysis

Chemical Identity[2][3][4]

-

IUPAC Name: 5-Bromo-2-methylpyrimidin-4-amine[2]

-

Common Synonyms: 4-Amino-5-bromo-2-methylpyrimidine; 5-Bromo-2-methyl-4-pyrimidinamine[2]

-

SMILES: CC1=NC(=C(C=N1)Br)N (Isomeric confirmation required: Amine at 4, Bromo at 5, Methyl at 2)[2]

Structural Reactivity Profile

The compound features a pyrimidine core with distinct electronic zones.[2] The electron-deficient ring makes the C-5 bromine an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C-4 amine provides a handle for amide coupling or reductive amination, albeit with reduced nucleophilicity due to the electron-withdrawing pyrimidine ring.

Figure 1: Structural reactivity map highlighting the orthogonal functionalization sites of 5-Bromo-2-methylpyrimidin-4-amine.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence computational models (ACD/Labs, ChemAxon) to guide formulation and synthesis.

| Property | Value | Technical Context |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder.[2] |

| Melting Point | 162–166 °C (Lit.)[2] | High lattice energy due to intermolecular H-bonding (NH₂ ··· N). |

| Boiling Point | ~295 °C (Predicted) | Decomposes prior to boiling at atm pressure.[2] |

| Density | 1.68 ± 0.1 g/cm³ | High density characteristic of poly-halogenated/nitrogenous heterocycles.[2] |

| LogP (Octanol/Water) | 1.20 – 1.35 | Moderately lipophilic; suitable for CNS penetration models but requires polar solvents for reaction.[2] |

| pKa (Conjugate Acid) | ~4.5 | Weak base.[2] The C-5 bromine exerts an inductive (-I) effect, lowering the basicity of the ring nitrogens compared to 2-methylpyrimidin-4-amine (pKa ~6.0).[2] |

| Solubility | DMSO (>50 mg/mL)Methanol (Moderate)Water (Low, <1 mg/mL) | Protocol Note: Use DMSO or DMF for stock solutions.[2] Avoid aqueous buffers for stock preparation to prevent precipitation.[2] |

Part 3: Synthetic Utility & Protocols

Synthesis Route: Bromination of 2-Methylpyrimidin-4-amine

This protocol is preferred for laboratory-scale preparation due to the availability of the starting material and mild conditions.[2]

Reaction Scheme: 2-Methylpyrimidin-4-amine + NBS -> 5-Bromo-2-methylpyrimidin-4-amine

Reagents:

-

Precursor: 2-Methylpyrimidin-4-amine (1.0 eq)[2]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[2]

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[2]

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 2-Methylpyrimidin-4-amine (10 mmol) and MeCN (50 mL). Stir until fully dissolved.

-

Addition: Cool the solution to 0 °C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm. Critical: Protect from light to prevent radical side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2]

-

Quench: Dilute with water (100 mL) and adjust pH to ~8 with saturated NaHCO₃.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[2]

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[2]

Synthesis Workflow Diagram

Figure 2: Validated synthetic workflow for the bromination of 2-methylpyrimidin-4-amine.

Part 4: Analytical Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following orthogonal methods.

HPLC Purity Assessment Method

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% -> 95% B; 10-12 min: 95% B. |

| Detection | UV at 254 nm (aromatic) and 220 nm (amide/amine).[2] |

| Retention Time | Expected ~4.5 - 5.5 min (varies by column). |

NMR Spectroscopy (Self-Validating Criteria)

Solvent: DMSO-d₆ Expected Shifts (δ ppm):

-

Ar-H (C-6): Singlet, ~8.30 ppm. (Deshielded by adjacent N and Br).

-

NH₂: Broad Singlet, ~7.00 ppm.[2] (Exchangeable with D₂O).

-

CH₃ (C-2): Singlet, ~2.35 ppm.[2] Integration Ratio: 1:2:3 (H-6 : NH₂ : CH₃).[2] Any deviation indicates impurity.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion [M+H]⁺:

-

Pattern: Distinct 1:1 doublet ratio characteristic of mono-brominated compounds.[2]

Part 5: Handling & Safety (GHS)[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light or air.[2]

References

-

PubChem. 5-Bromo-2-methylpyrimidin-4-amine (Compound Summary). National Library of Medicine.[2] [Link][2]

-

Lead Sciences. Product Analysis: 5-Bromo-2-methylpyrimidin-4-amine.[Link][2]

-

Bhat, A.R., et al. Synthesis and biological evaluation of some novel pyrimidine derivatives.[2]Journal of Heterocyclic Chemistry, 2017.[2] (General reference for aminopyrimidine synthesis protocols).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methylpyrimidin-4-amine - Lead Sciences [lead-sciences.com]

- 4. 5-Bromo-2-methyl-4-pyrimidinamine,24343-95-1 [rovathin.com]

- 5. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-methylpyrimidin-4-amine CAS number and structure

[4][6][7]

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it shares hazard profiles with similar halogenated aminopyrimidines.[3]

-

GHS Classification:

-

Handling Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine (Isomer Reference).[3] Retrieved from [Link](Note: Used for property correlation; specific CAS 24343-95-1 verified via vendor catalogs).[3]

-

Lago, J. et al. (2020). Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Drug Discovery.[3] Journal of Medicinal Chemistry.[3] [Link]

spectroscopic data (NMR, IR, MS) of 5-Bromo-2-methylpyrimidin-4-amine

[1][2]

CAS Registry Number: 13093-13-5 (Note: Isomers exist; verify structure)

Chemical Formula:

Introduction & Structural Analysis

5-Bromo-2-methylpyrimidin-4-amine is a trisubstituted pyrimidine ring.[1][2] Its spectroscopic signature is defined by three distinct electronic environments:

-

The Electron-Deficient Ring: The pyrimidine core (1,3-diazine) is inherently electron-poor.[1][2]

-

The Electron-Donating Amine: The -NH

group at position 4 pushes electron density into the ring (mesomeric effect), shielding the ortho-position (C5) and para-position (C2, though less relevant due to the methyl group). -

The Electron-Withdrawing Halogen: The bromine at position 5 exerts an inductive withdrawing effect (-I), deshielding the adjacent C6 proton, while simultaneously offering weak resonance donation.[1]

Structural Numbering & Logic[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7][8][9][10]

Experimental Protocol

-

Solvent: DMSO-

is preferred over -

Frequency: 400 MHz or higher recommended for clear resolution of aromatic singlets.[1][2]

H NMR Data (Proton)

The proton spectrum is relatively simple, consisting of three distinct signals.

| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| C6-H | 8.35 - 8.45 | Singlet (s) | 1H | - | The most deshielded proton.[1][2] Located between N1 and the C5-Br.[1][2] The electronegative N1 and the inductive effect of Br pull density away, shifting it downfield. |

| NH | 6.80 - 7.20 | Broad Singlet (br s) | 2H | - | Exchangeable protons.[1][2] In DMSO, these appear as a distinct broad peak.[1][2] In |

| C2-CH | 2.30 - 2.40 | Singlet (s) | 3H | - | Typical chemical shift for a methyl group attached to an electron-deficient heteroaromatic ring.[1][2] |

C NMR Data (Carbon)

The carbon spectrum should display 5 distinct signals.

| Carbon Assignment | Shift ( | Type | Mechanistic Insight |

| C2 | 166.0 - 168.0 | Quaternary | Deshielded by two adjacent nitrogen atoms (N1, N3).[1][2] |

| C4 | 160.0 - 162.0 | Quaternary | Attached to the electron-donating |

| C6 | 155.0 - 158.0 | CH | Aromatic C-H bond; typical imine-like carbon shift.[1][2] |

| C5 | 106.0 - 108.0 | Quaternary | Diagnostic Peak. Significantly shielded (upfield) relative to other ring carbons due to the ortho-mesomeric donation from the C4-amine, despite the Br attachment. |

| C2-CH | 25.0 - 26.0 | CH | Typical methyl carbon on a heteroaromatic ring.[1][2] |

Visualization: NMR Assignment Map

Caption: Predicted 1H NMR assignments highlighting the distinct electronic environments of the pyrimidine core.

Mass Spectrometry (MS)[10]

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI+) or Electron Impact (EI) at 70 eV.[1][2]

-

Mode: Positive Ion Mode (

or

Key Diagnostic Features

The presence of Bromine provides a "dead giveaway" isotopic pattern.[1][2]

-

Molecular Ion Cluster (M+ / M+2):

-

Fragmentation Pathway (EI):

Visualization: Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)[10][11]

Experimental Protocol

Band Assignments

| Wavenumber ( | Vibration Mode | Description |

| 3300 - 3450 | N-H Stretch | Doublet typical of primary amines ( |

| 3100 - 3000 | C-H Stretch (Ar) | Weak aromatic C-H stretching (C6-H).[1][2] |

| 1620 - 1650 | C=N Stretch | Strong absorption characteristic of the pyrimidine ring.[1][2] |

| 1550 - 1600 | N-H Bend | Scissoring vibration of the |

| 600 - 700 | C-Br Stretch | Strong, sharp band indicating the presence of the halogen.[1][2] |

Synthesis & Validation Context

When synthesizing this compound (e.g., via bromination of 2-methylpyrimidin-4-amine), these spectral data points serve as critical "Go/No-Go" gates:

-

Reaction Completion: Disappearance of the C5-H signal in NMR (typically a doublet in the starting material, replaced by a quaternary carbon in the product).

-

Regioselectivity: The C6-H remains a singlet. If bromination occurred at the methyl group (a side reaction), the methyl singlet at 2.3 ppm would disappear or shift significantly.

-

Purity: The 1:1 isotopic ratio in MS confirms the incorporation of exactly one bromine atom.[1][2]

References

-

PubChem Compound Summary. 5-Bromo-2-methylpyrimidin-4-amine. National Center for Biotechnology Information.[1][2] Available at: [Link]

-

SpectraBase. Wiley Registry of Mass Spectral Data.[1][2] John Wiley & Sons, Inc.[1][2] (Search query for Pyrimidine derivatives). Available at: [Link]

-

SDBS. Spectral Database for Organic Compounds.[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][5] (Reference for general pyrimidine shifts). Available at: [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1][2] Wiley.[1][2][4] (Standard reference for theoretical shift prediction).

Sources

- 1. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. 205672-25-9 | 4-Amino-5-bromo-2-chloropyrimidine | Bromides | Ambeed.com [ambeed.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Pyrimidine Scaffold: A Pharmacophore of Biological Imperative in Modern Drug Design

Executive Summary: The Privileged Nature of the Pyrimidine Core[1][2][3]

In the realm of medicinal chemistry, few structural motifs command the ubiquity and versatility of the pyrimidine scaffold. As a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, it serves as the foundational architecture for essential biological building blocks—cytosine, thymine, and uracil.

For the drug designer, the pyrimidine ring is not merely a structural component; it is a "privileged scaffold."[1] Its planar geometry allows for effective

Structural Biology & SAR: The "Why" Behind the Scaffold

The success of pyrimidine in drug design stems from its ability to mimic endogenous ligands. The Structure-Activity Relationship (SAR) of this scaffold is governed by specific substitution patterns that dictate target affinity.

The Kinase Hinge Binder

In kinase inhibitors, the pyrimidine ring often functions as an ATP-mimic.[3][1] The N1 and N3 atoms, along with substituents at C2 and C4, frequently form a "dentate" hydrogen bonding motif that anchors the molecule to the hinge region of the kinase domain.

-

C2 Position: Substituents here (often amines) typically interact with the "gatekeeper" residue or the solvent-exposed front pocket.

-

C4/C6 Positions: Bulky hydrophobic groups at these positions can induce conformational changes in the protein, enhancing selectivity (e.g., in EGFR inhibitors).

The Antimetabolite Mimic

In antimetabolites, the pyrimidine ring is modified (e.g., fluorination at C5 in 5-Fluorouracil) to trick enzymes like Thymidylate Synthase (TS).[4] The fluorine atom, similar in Van der Waals radius to hydrogen but forming a much stronger C-F bond, creates a "dead-end" complex during the catalytic cycle.

Mechanistic Pathways & Case Studies

To understand the biological significance, we must visualize the downstream signaling effects. Below is a comparative analysis of two primary mechanisms: Antimetabolite interference and Kinase Inhibition.

Mechanism of Action Visualization

Figure 1: Dual mechanistic pathways of pyrimidine derivatives. Pathway A illustrates the suicide inhibition of Thymidylate Synthase by 5-FU. Pathway B demonstrates ATP-competitive inhibition in kinase signaling.

Comparative Therapeutic Profile

The following table summarizes key pyrimidine-based therapeutics, highlighting how the scaffold is utilized to achieve specificity.

| Drug Name | Class | Target | Role of Pyrimidine Scaffold |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Mimics uracil; F-substitution at C5 prevents methylation, halting DNA synthesis [1]. |

| Imatinib | Kinase Inhibitor | BCR-ABL / c-KIT | Pyrimidine ring forms H-bonds with the hinge region (Met318 in ABL), stabilizing the inactive conformation [2]. |

| Rosuvastatin | Statin | HMG-CoA Reductase | Pyrimidine core serves as a rigid spacer, orienting side chains to bind the enzyme's hydrophobic pocket. |

| Sofosbuvir | Antiviral | HCV NS5B Polymerase | Pyrimidine nucleoside analog; incorporates into viral RNA causing chain termination [3].[5] |

Experimental Protocol: Biochemical Kinase Inhibition Assay

To validate the biological significance of a novel pyrimidine derivative, one must quantify its inhibitory potency (

Principle

The assay measures the amount of ATP remaining in solution after a kinase reaction.[6][7] Since kinases consume ATP to phosphorylate substrates, a high luminescent signal indicates high inhibition (enzyme blocked, ATP remains), while a low signal indicates low inhibition (enzyme active, ATP consumed).

Workflow Diagram

Figure 2: Step-by-step workflow for a luminescence-based kinase inhibition assay, including critical positive and negative controls.

Detailed Methodology

Reagents:

-

Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

-

Kinase: Recombinant human kinase (e.g., EGFR, AURK) at optimized concentration (typically 0.2–10 ng/μL).

-

Substrate: Peptide substrate specific to the kinase (e.g., Poly(Glu,Tyr) for tyrosine kinases).

-

ATP: Ultrapure ATP (Km concentration for the specific kinase).

Protocol Steps:

-

Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivative in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate.

-

Enzyme Addition: Dilute the kinase in the Buffer. Add 2.5 μL of kinase solution to the wells. Critical Step: Include "No Enzyme" wells (buffer only) to define the 100% inhibition floor.

-

Pre-Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

-

Reaction Initiation: Prepare a mix of ATP and Peptide Substrate in Buffer. Add 2.5 μL to all wells. Total volume = 5 μL.

-

Incubation: Seal plate and incubate for 60 minutes at RT.

-

Detection: Add 5 μL of Kinase-Glo® Reagent (Promega or equivalent). This reagent lyses the reaction and generates light proportional to remaining ATP.

-

Read: Incubate for 10 minutes to stabilize the signal, then read luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate Percent Inhibition using the formula:

Future Perspectives

The pyrimidine scaffold is evolving beyond simple inhibition. Current research focuses on:

-

Covalent Inhibitors: Attaching electrophilic "warheads" (e.g., acrylamides) to the pyrimidine core to target specific cysteines (e.g., Cys797 in EGFR), overcoming resistance mutations.

-

PROTACs (Proteolysis Targeting Chimeras): Using pyrimidine-based kinase binders as the "warhead" linked to an E3 ligase ligand, leading to the degradation of the target protein rather than just inhibition.

References

-

Ghoshal, K., & Jacob, S. T. (1997). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug.[8] Biochemical Pharmacology, 53(11), 1569–1575.

-

BenchChem. (2025).[6][9] Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.

-

Patil, S., et al. (2018).[10] Biological and Medicinal Significance of Pyrimidines: A Review. International Journal of Pharmaceutical Sciences and Research.

-

National Institutes of Health (NIH). (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery.[11][12] Chemical Biology & Drug Design.

-

RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[3][1][13]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 8. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Bioactive Heterocyclic Scaffolds in Agrochemical Synthesis

Focus: 5-Bromo-2-methylpyrimidin-4-amine (CAS 13093-23-7)

Abstract

This application note details the synthetic utility of 5-Bromo-2-methylpyrimidin-4-amine as a "privileged scaffold" in the development of next-generation agrochemicals. Pyrimidine cores are ubiquitous in modern fungicides (e.g., ethirimol analogs) and herbicides due to their ability to mimic nucleobases and inhibit specific kinase or biosynthetic pathways in phytopathogens. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling (C5-functionalization) and Amide/Urea condensation (N4-functionalization), supported by mechanistic insights and process safety controls.

Introduction: The Pyrimidine Advantage

In agrochemical discovery, the pyrimidine ring offers a unique balance of electron deficiency and hydrogen-bonding capability. The specific substitution pattern of 5-Bromo-2-methylpyrimidin-4-amine provides three distinct "handles" for medicinal chemists:

-

C5-Bromine: A highly reactive electrophile for Palladium-catalyzed cross-coupling, allowing the construction of biaryl systems critical for hydrophobic pocket binding.

-

C4-Amine: A hydrogen bond donor/acceptor that can be functionalized to modulate solubility (logP) and soil mobility.

-

C2-Methyl: A steric block that enhances metabolic stability against oxidative degradation in plants and soil.

Target Applications:

-

Fungicides: Inhibition of methionine biosynthesis or mitochondrial respiration.

-

Herbicides: ALS (Acetolactate synthase) inhibitors.

-

Insecticides: Novel nicotinic acetylcholine receptor modulators.[1]

Chemical Profile & Reactivity Map

| Property | Specification | Critical Note |

| IUPAC Name | 5-Bromo-2-methylpyrimidin-4-amine | -- |

| CAS Number | 13093-23-7 | Verify purity >98% by HPLC before catalysis. |

| Mol. Weight | 188.03 g/mol | -- |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; recrystallize if necessary. |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane). |

| pKa (est) | ~4.5 (Pyridine-like N) | Protonation can poison Pd-catalysts; use base in excess. |

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Caption: Divergent synthesis map showing C5 (Green) and N4 (Red) functionalization pathways.

Core Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 5-position, creating a biaryl core common in broad-spectrum fungicides.

Mechanistic Insight

The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the free amine at C4 can coordinate to Palladium, potentially poisoning the catalyst.

-

Solution: Use a phosphine ligand with a wide bite angle (e.g., dppf) or a sterically demanding ligand (e.g., XPhos) to prevent amine coordination. Use a biphasic solvent system to solubilize inorganic bases.

Step-by-Step Methodology

Reagents:

-

Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

-

Boronic Acid: 4-Chlorophenylboronic acid (1.2 equiv) [Model Partner]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

Procedure:

-

Inerting: Charge a reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times.-

Critical Quality Attribute (CQA): Oxygen must be excluded to prevent homocoupling of the boronic acid.

-

-

Solvation: Add degassed 1,4-Dioxane and Water. Sparge with

for 10 minutes. -

Catalysis: Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

-

Reaction: Heat to 85-90°C for 4-6 hours.

-

Monitoring: Check HPLC/TLC.[3] The starting material (Rf ~0.4 in 50% EtOAc/Hex) should disappear; product is usually more polar.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (2x) and brine (1x).

-

Scavenging: If Pd residue is high, treat organic phase with SiliaMetS® Thiol scavenger resin for 1 hour.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by amine | Switch to Pd(OAc)₂ + XPhos or SPhos ligands. |

| Protodeboronation | Unstable boronic acid | Reduce temperature to 70°C; switch base to CsF. |

| Homocoupling | Oxygen leak | rigorous degassing; ensure system is sealed. |

Core Protocol B: N4-Functionalization (Amide Coupling)

Objective: To acylate the exocyclic amine, reducing polarity and improving leaf cuticle penetration (agrochemical delivery).

Mechanistic Insight

The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyrimidine ring. Standard EDC/HOBt coupling may be sluggish.

-

Solution: Use "Hard" acylating agents (Acid Chlorides) or activate the amine with a strong base (NaH) for difficult substrates.

Step-by-Step Methodology

Reagents:

-

Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

-

Acylating Agent: Cyclopropanecarbonyl chloride (1.2 equiv)

-

Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve substrate in anhydrous DCM at 0°C.

-

Activation: Add Pyridine (or Et3N/DMAP). Stir for 15 minutes.

-

Addition: Add acid chloride dropwise to control exotherm.

-

Safety Note: Acid chlorides release HCl. Ensure proper venting.[3]

-

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Isolation: Extract with DCM. The product is often less polar than the starting amine.

Process Workflow Diagram

The following flowchart outlines the integrated synthesis of a hypothetical fungicide candidate using both protocols.

Caption: Integrated workflow for synthesizing a biaryl pyrimidine fungicide.

Safety & Handling (MSDS Summary)

-

Hazards: 5-Bromo-2-methylpyrimidin-4-amine is classified as Acute Tox. 4 (Oral) and a Skin/Eye Irritant .

-

Engineering Controls: Handle in a fume hood. The fine powder can be an inhalation hazard.

-

Incompatibility: Avoid strong oxidizing agents.

-

Waste Disposal: Aqueous waste from Suzuki coupling contains Palladium and Boron; segregate as heavy metal waste.

References

-

Pyrimidine Scaffolds in Agrochemicals

-

Suzuki Coupling Protocols

-

Title: Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Chemistry).[6]

- Source: BenchChem Applic

-

Link:

-

-

Chemical Data & Safety

- Title: 4-Amino-5-bromopyrimidine Safety D

- Source: Sigma-Aldrich / Merck.

-

Link:

-

Mechanistic Studies

-

Title: Aminative Suzuki–Miyaura coupling: Connecting the pathways.[7]

- Source: Science (2024).

-

Link:

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

palladium-catalyzed synthesis of 5-alkynyl-2-methylpyrimidin-4-amines

Application Note: Palladium-Catalyzed Synthesis of 5-Alkynyl-2-methylpyrimidin-4-amines

Executive Summary

The 5-alkynyl-2-methylpyrimidin-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in numerous kinase inhibitors (e.g., targeting EGFR, BTK, and JAK pathways). The rigid pyrimidine ring, combined with the linear geometry of the alkyne at the 5-position, allows for precise vectorization of substituents into deep hydrophobic pockets of protein targets.

This application note provides a comprehensive, field-validated protocol for the synthesis of these motifs via Sonogashira cross-coupling. Unlike generic protocols, this guide addresses the specific challenges of working with electron-rich, coordinating 4-aminopyrimidines , offering strategies to mitigate catalyst poisoning and maximize regioselectivity.

Strategic Reaction Design

The Challenge: Aminopyrimidine Coordination

The primary failure mode in coupling free aminopyrimidines is the competitive coordination of the exocyclic amine (N4) and the ring nitrogen (N3) to the palladium center. This forms stable "Pd-sink" complexes that arrest the catalytic cycle.

-

Solution A (Ligand Overload): Use bulky, electron-rich phosphines (e.g., XPhos, t-Bu3P) that outcompete the substrate for Pd binding.

-

Solution B (Transient Protection): While acetylation is common, it adds two synthetic steps. This protocol focuses on direct coupling conditions optimized to tolerate the free amine.

The Halide Partner: Iodine vs. Bromine

For the 5-position of the 4-aminopyrimidine core:

-

5-Iodo-2-methylpyrimidin-4-amine: Highly reactive, allows milder conditions (RT to 40°C), minimizing thermal degradation of sensitive alkynes. (Recommended)

-

5-Bromo-2-methylpyrimidin-4-amine: Requires higher temperatures (>80°C), increasing the risk of alkyne homocoupling (Glaser coupling).

Precursor Synthesis: 5-Iodo-2-methylpyrimidin-4-amine

Note: This starting material is not always commercially available. Below is a high-yield preparation method.

Reaction: Electrophilic aromatic iodination of 2-methylpyrimidin-4-amine.

-

Reagents: 2-methylpyrimidin-4-amine (1.0 equiv),

-Iodosuccinimide (NIS, 1.1 equiv). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Stir at room temperature for 4-16 hours. The electron-donating amino group activates the 5-position, making this reaction highly regioselective.

-

Workup: Dilute with water, collect the precipitate by filtration. Recrystallize from Ethanol/Water if necessary.

Core Protocol: Sonogashira Coupling[1][2][3][4][5]

Method A: Standard Pd/Cu Catalysis (High Throughput/Discovery)

Best for: Rapid synthesis of diverse analogs on mg to g scale.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Recommended Reagent |

|---|---|---|---|

| Substrate | 1.0 | Electrophile | 5-Iodo-2-methylpyrimidin-4-amine |

| Alkyne | 1.2 | Nucleophile | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | 0.05 | Pd Source | Pd(PPh

Step-by-Step Procedure:

-

Setup: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon/Nitrogen.[1]

-

Charging: Add the 5-iodo-2-methylpyrimidin-4-amine (1.0 equiv), Pd(PPh

)-

Critical: Add solids first, then seal the vessel.

-

-

Solvent Addition: Evacuate and backfill with Argon (3x). Inject anhydrous THF and Et

N via syringe.[1] -

Degassing: Sparge the solution with Argon for 5-10 minutes. Oxygen promotes homocoupling of the alkyne.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Note: If the alkyne is a solid, add it in Step 2.

-

-

Reaction: Stir at Room Temperature for 2-6 hours.

-

Monitoring: Check LC-MS.[1] If conversion is slow after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na

SO -

Purification: Flash column chromatography (SiO

). Elute with a gradient of DCM/MeOH (0%

Method B: Copper-Free "Green" Catalysis (Pharma/Process)

Best for: Late-stage functionalization where Cu contamination is a regulatory concern.

Modifications:

-

Catalyst: Pd(OAc)

(5 mol%) + XPhos (10 mol%). -

Base: Cs

CO -

Solvent: 1,4-Dioxane or Toluene.

-

Temp: 80-100°C.

-

Mechanism:[2][3][4][5][6][7] Relies on the "modified" cycle where the base deprotonates the alkyne (often rate-limiting) without a Cu-acetylide intermediate.

Visualizations

Experimental Workflow (Method A)

Caption: Step-by-step workflow for the Pd/Cu-catalyzed coupling of 5-iodopyrimidines.

Mechanistic Cycle (Aminopyrimidine Context)

Caption: Catalytic cycle highlighting the competitive poisoning pathway by the free aminopyrimidine.

Troubleshooting & Optimization

| Issue | Diagnosis (LC-MS) | Root Cause | Corrective Action |

| Low Conversion | Starting material remains; Catalyst signals visible. | Catalyst Poisoning by N-amine. | Switch to Method B (Cu-free) or use bulky ligands like XPhos or Amphos . Increase Temp to 60°C. |

| Glaser Coupling | Presence of R-C≡C-C≡C-R dimer. | Oxygen in system or excess Cu.[2] | Re-degas solvents rigorously. Add alkyne slowly (syringe pump). Reduce CuI to 5 mol%. |

| Hydrodehalogenation | Formation of 2-methylpyrimidin-4-amine (Iodine loss). | Hydride source present (rare) or prolonged heating. | Use anhydrous solvents.[1] Lower reaction temperature. Ensure reagents are dry. |

| Black Precipitate | "Pd Black" formation early in reaction. | Catalyst decomposition. | Add additional ligand (PPh |

References

-

BenchChem. (2025).[1][8] Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. Retrieved from 9

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from 10

-

Undheim, K., & Solberg, J. (1986).[11] Palladium Catalysis in the Preparation of Alkynylpyrimidines. ResearchGate. Retrieved from 11[7][12]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from 13

-

Jiang, M., et al. (2021).[2] Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Organic Process Research & Development. Retrieved from 12

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Accelerated Development of Kinase-Targeted Anticancer Agents Using 5-Bromo-2-methylpyrimidin-4-amine

Executive Summary

This application note details a streamlined workflow for utilizing 5-Bromo-2-methylpyrimidin-4-amine (CAS 24343-95-1) as a privileged scaffold in the discovery of novel small-molecule kinase inhibitors. The pyrimidine-4-amine core is a validated pharmacophore that mimics the adenine ring of ATP, enabling potent interactions with the hinge region of protein kinases (e.g., CDK, IRAK4, BTK). This guide provides optimized protocols for palladium-catalyzed functionalization, biological screening, and structure-activity relationship (SAR) analysis, empowering researchers to rapidly generate libraries of bioactive compounds.

Strategic Rationale: The "Privileged" Scaffold

In medicinal chemistry, the 2,4,5-substituted pyrimidine ring is considered a "privileged structure" due to its ability to bind diverse biological targets with high affinity.

-

C-4 Amine (Hinge Binder): Acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

-

C-5 Bromine (Diversity Handle): A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of hydrophobic aryl/heteroaryl groups to access the hydrophobic pocket (Back Pocket/Selectivity Pocket).

-

C-2 Methyl (Steric/Hydrophobic Element): Provides steric bulk to induce selectivity or can be oxidized/functionalized to tune solubility and pharmacokinetic (PK) properties.

Workflow Visualization

The following diagram outlines the integrated drug discovery pipeline described in this document.

Figure 1: Integrated workflow for developing kinase inhibitors from the 5-bromo-pyrimidine scaffold.

Phase 1: Chemical Synthesis (The "Make")

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

This protocol describes the installation of an aryl group at the C-5 position. This is the primary vector for optimizing potency and selectivity.

Reagents & Equipment:

-

Substrate: 5-Bromo-2-methylpyrimidin-4-amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water

-

Apparatus: Microwave reactor or sealed pressure vial

Step-by-Step Methodology:

-

Preparation: In a 20 mL microwave vial, charge the 5-bromo scaffold (188 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.

-

Reaction:

-

Microwave: Heat at 120°C for 30–60 minutes.

-

Thermal: Heat at 90°C in an oil bath for 12–16 hours.

-

-

Monitoring: Monitor reaction progress via LC-MS (Target Mass = Scaffold - Br + Aryl).

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify residue via automated flash chromatography (Gradient: 0–10% MeOH in DCM).

Critical Note: The free amine at C-4 can coordinate to Palladium, potentially poisoning the catalyst. If yields are low (<40%), consider protecting the amine (e.g., Boc-protection) prior to coupling, or increasing catalyst loading to 10 mol%.

Phase 2: Biological Evaluation (The "Test")

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the mechanism, the synthesized analogs must be tested against a panel of relevant kinases (e.g., CDK2, CDK4/6, VEGFR).

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the phosphorylation of a specific peptide substrate.

Procedure:

-

Compound Prep: Prepare 10 mM stocks of analogs in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Reaction:

-

Add 5 µL of Kinase enzyme (e.g., CDK2/CyclinA) to 384-well plate.

-

Add 2.5 µL of compound dilution. Incubate 10 mins at RT.

-

Initiate reaction by adding 2.5 µL of ATP/Substrate mix (ATP concentration at Km).

-

-

Incubation: Incubate for 60 minutes at RT.

-

Detection: Add 10 µL of detection reagent (EDTA + Eu-labeled antibody).

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

-

Analysis: Fit data to a sigmoidal dose-response equation to calculate IC₅₀.

Protocol C: Cellular Viability Assay (MTT)

Determine the cytotoxic efficacy against cancer cell lines (e.g., MCF-7, HCT-116).

Procedure:

-

Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat cells with compounds (0.01 µM – 100 µM) for 72 hours.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm.

-

Calculation: Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Mechanism of Action & SAR Logic

Binding Mode Hypothesis

The 5-aryl-2-methylpyrimidin-4-amine derivatives typically function as Type I ATP-competitive inhibitors .

Figure 2: Predicted binding mode of the scaffold within the kinase active site.

Structure-Activity Relationship (SAR) Table

The following data represents hypothetical trends based on literature precedents for this scaffold [1, 2].

| Modification (C-5 Position) | Predicted LogP | Kinase Potency (IC₅₀) | Cellular Activity | Comment |

| Phenyl | 2.1 | ++ | + | Baseline activity. |

| 4-Methoxyphenyl | 2.0 | +++ | ++ | H-bond acceptor improves solubility/binding. |

| 3-Pyridyl | 1.4 | + | + | Improved solubility, potential loss of hydrophobic contact. |

| 4-Piperazinyl-phenyl | 1.8 | ++++ | ++++ | Solubilizing group enhances cell permeability and PK. |

| 2,6-Dichlorophenyl | 2.8 | + | - | Steric clash likely; poor solubility. |

References

-

BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine for Drug Discovery." BenchChem Application Library. Accessed October 2023.[1][2] Link

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[3] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] RSC Medicinal Chemistry, 11, 1112-1135.[3] Link

-

Zhang, L., et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors."[4] European Journal of Medicinal Chemistry, 208, 112782. Link

-

Lead Sciences. "Product Data: 5-Bromo-2-methylpyrimidin-4-amine." Lead Sciences Catalog. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24880884, 2-Amino-5-bromo-4-methylpyridine" (Structural analog reference). PubChem. Link

(Note: While specific literature on the exact "5-bromo-2-methyl" isomer is less abundant than the "5-bromo-2-amino" variants, the chemistry and biological rationale are directly transferable from the homologous series cited above.)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

scale-up synthesis of 5-Bromo-2-methylpyrimidin-4-amine intermediates

Application Note: Scale-Up Synthesis of 5-Bromo-2-methylpyrimidin-4-amine Intermediates

Executive Summary

This Application Note details the process development and scale-up strategy for 5-Bromo-2-methylpyrimidin-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors). While laboratory-scale synthesis often utilizes elemental bromine in acetic acid, this protocol prioritizes a Regioselective N-Bromosuccinimide (NBS) Bromination route. This approach minimizes corrosion risks, enhances regio-purity, and simplifies isolation during kilogram-scale manufacturing.

Key Performance Indicators (KPIs):

-

Target Yield: >85% isolated.

-

Purity: >98% (HPLC), with <0.1% dibromo impurities.

-

Scale: Transferable from Gram (10g) to Kilo-Lab (1-5kg).

Strategic Route Selection

The synthesis of 5-bromo-2-methylpyrimidin-4-amine presents two primary retrosynthetic disconnects. A comparative analysis justifies the selection of Route A for scale-up.

| Feature | Route A: Electrophilic Bromination | Route B: De Novo Cyclization |

| Starting Material | 2-Methylpyrimidin-4-amine (Commercially Available, Inexpensive) | Acetamidine + Ethyl 2-cyano-3-ethoxyacrylate |

| Step Count | 1 Step (Functionalization) | 2-3 Steps (Cyclization + Functionalization) |

| Atom Economy | High (Byproduct: Succinimide) | Moderate (Loss of Ethanol/Water) |

| Scale-Up Risk | Thermal: Exothermic halogenation. | Operational: High pressure/temp often required. |

| Decision | SELECTED. Direct bromination is kinetically favored at the C5 position due to the ortho-directing effect of the C4-amino group. | REJECTED. Higher raw material costs and lower throughput. |

Reaction Mechanism & Impurity Profile

Understanding the mechanism is vital for impurity control. The C4-amino group strongly activates the pyrimidine ring. The C5 position is the only nucleophilic site capable of attacking the bromonium ion.

Critical Impurities:

-

N-Bromo species: Kinetic intermediate; converts to C-bromo product upon heating/time.

-

5,5-Dibromo species: Over-bromination (rare in pyrimidines due to loss of aromaticity, but possible if ring oxidation occurs).

-

Hydrolysis products: 5-bromo-2-methylpyrimidin-4-ol (if water is present during reaction).

Figure 1: Reaction pathway highlighting the electrophilic aromatic substitution mechanism and potential hydrolysis risks.

Process Safety & Hazard Analysis (Do Not Skip)

Before proceeding to the protocol, the following hazards must be mitigated:

-

Thermal Runaway: The bromination is exothermic. On a >100g scale, NBS must be added portion-wise or as a slurry to maintain reactor temperature (Tr) < 30°C.

-

Control: Use a jacketed reactor with active cooling.

-

-

Solvent Compatibility: avoid using Acetone or THF with NBS, as they can undergo radical bromination or polymerization. Acetonitrile (MeCN) or DMF are preferred.

-

Dust Explosion: Finely divided NBS and aminopyrimidines are combustible dusts. Grounding is mandatory.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials Bill

| Reagent | CAS | MW | Equiv.[1] | Mass/Vol | Role |

| 2-Methylpyrimidin-4-amine | 3977-29-5 | 109.13 | 1.0 | 1.00 kg | SM |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | 1.71 kg | Reagent |

| Acetonitrile (MeCN) | 75-05-8 | - | - | 10.0 L | Solvent |

| Sodium Bisulfite (aq) | 7631-90-5 | - | - | 2.0 L (10%) | Quench |

| Water (DI) | 7732-18-5 | - | - | 15.0 L | Anti-solvent |

Step-by-Step Methodology

Phase 1: Dissolution & Setup

-

Charge the 20L jacketed reactor with Acetonitrile (8.0 L) .

-

Add 2-Methylpyrimidin-4-amine (1.00 kg) under mild agitation (150 RPM).

-

Adjust Temperature: Cool the mixture to 0–5°C . Note: The starting material may not fully dissolve initially; a slurry is acceptable.

Phase 2: Controlled Bromination (Critical Step) 4. Preparation: Dissolve/slurry NBS (1.71 kg) in the remaining Acetonitrile (2.0 L) .

- Alternative: Solid addition of NBS is permitted if done via a powder addition funnel over 2 hours.

- Addition: Add the NBS solution/solid to the reactor over 2–3 hours .

- IPC (In-Process Control): Monitor internal temperature strictly. Do not exceed 10°C during addition.

- Observation: The mixture will darken (yellow/orange), and the solids will dissolve as the more soluble product forms, eventually precipitating again as the succinimide concentration rises.

- Reaction: After addition, allow the mixture to warm to 20–25°C and stir for 4 hours .

- IPC Check: Sample for HPLC.

- Pass Criteria: Starting Material < 1.0%.

Phase 3: Quench & Isolation 8. Quench: Cool to 10°C . Slowly add 10% Sodium Bisulfite solution (2.0 L) to destroy unreacted NBS. Color change: Orange to pale yellow. 9. Precipitation: Add Water (15.0 L) over 1 hour. This acts as an anti-solvent, maximizing yield and dissolving the succinimide byproduct. 10. Stirring: Agitate the slurry at 5–10°C for 2 hours to age the crystals (improves filtration rate). 11. Filtration: Filter the solids using a centrifuge or Nutsche filter. 12. Wash: Wash the cake with Water (2 x 2.0 L) followed by cold Ethanol (1.0 L) to remove trace moisture and impurities.

Phase 4: Drying 13. Dry in a vacuum oven at 45°C for 12–24 hours until Loss on Drying (LOD) < 0.5%.

Process Flow Diagram (PFD)

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Off-white to pale yellow solid |

| Assay | HPLC (C18, ACN/H2O) | > 98.0% w/w |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure |

| Melting Point | DSC | 138°C – 142°C (Lit. varies) |

| Residual Solvent | GC-HS | MeCN < 410 ppm |

Troubleshooting Guide

-

Issue: Low Yield (<70%)

-

Cause: Product solubility in the mother liquor (MeCN/Water mix).

-

Fix: Increase the water ratio during precipitation to 3:1 (Water:MeCN) or distill off 50% of MeCN before water addition.

-

-

Issue: Red/Brown Coloration

-

Cause: Free bromine generation or oxidation.

-

Fix: Ensure Sodium Bisulfite quench is sufficient. Recrystallize from Ethanol/Water if necessary.

-

-

Issue: Sluggish Reaction

-

Cause: Wet solvent (water deactivates NBS slightly) or low temperature.

-

Fix: Ensure MeCN water content <0.1% (KF). Warm to 30°C if needed (monitor exotherm).

-

References

- General NBS Bromination of Aminopyrimidines: Source: BenchChem Application Notes. "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Homologous chemistry).

-

Safety in Bromination Scale-Up

- Patent CN110642788A. "Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Solvent Effects on NBS Selectivity

- Source: Manac Inc.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Workup Procedures for Palladium-Catalyzed Reactions of Pyrimidines

Welcome to the technical support center for palladium-catalyzed reactions involving pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry and materials science, and their functionalization via cross-coupling reactions is a critical synthetic tool.[1][2][3] However, the unique electronic properties and coordinating ability of the pyrimidine ring often introduce specific challenges during reaction workup and purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are workups for pyrimidine-based cross-coupling reactions often more challenging than for simple aryl systems?

A1: The primary challenge stems from the pyrimidine ring itself. The two nitrogen atoms are Lewis basic and can act as strong ligands, forming stable complexes with the palladium catalyst.[4] This chelation can make the palladium difficult to remove using standard methods. Furthermore, many functionalized pyrimidines are highly polar, leading to issues with phase separation, emulsion formation, and poor extraction into common organic solvents.

Q2: My crude product has a persistent yellow or dark brown color, even after initial filtration. What does this indicate?

A2: A persistent color in your isolated crude product is a strong indicator of residual soluble or colloidal palladium species.[5] While heterogeneous catalysts like Pd/C can be removed by simple filtration through Celite, homogeneous catalysts or species that have leached into the solution require more sophisticated removal techniques.[6][7]

Q3: What is the first step I should take when a reaction workup is problematic?

A3: Before resorting to complex purification methods, always start with a thorough analysis of a small aliquot of the crude reaction mixture by TLC, LC-MS, or NMR. This helps to confirm whether the desired product has been formed and to identify the nature of the impurities. Sometimes, what appears to be a workup issue is actually a failed or incomplete reaction.[8]

Q4: Are there general precautions for handling pyrimidine products during workup?

A4: Yes. Pyrimidine rings can be sensitive to pH extremes. Depending on the substituents, they can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] It is also wise to minimize exposure to elevated temperatures during solvent evaporation, as many derivatives can be thermally labile.[9]

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup of palladium-catalyzed pyrimidine reactions.

Problem 1: High Levels of Palladium Contamination in the Final Product

Probable Cause:

-

Formation of Soluble Pd-Pyrimidine Complexes: The nitrogen atoms on the pyrimidine ring and/or other nitrogen-containing functional groups (e.g., amines) can coordinate strongly to palladium, keeping it in solution.[4]

-

Ineffective Filtration: Colloidal palladium particles can be too fine to be captured by standard filter paper or even Celite pads.

-

Inappropriate Scavenger Choice: Not all palladium scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems.

Solutions:

-

Palladium Scavengers (Adsorption): This is the most robust method for removing soluble palladium.[10][11] Scavengers are solid supports functionalized with groups that have a high affinity for palladium.

-

Thiol-Based Scavengers: Silica or polystyrene resins functionalized with thiol (-SH) groups are broadly effective for various palladium species and are a common first choice.[4][12]

-

Amine-Based Scavengers: Resins with polyamine functionality can also be effective.

-

TMT-Based Scavengers: Macroporous polystyrene functionalized with trimercaptotriazine (TMT) offers a high loading capacity.[4]

-

Activated Carbon: A cost-effective but less selective option. It can sometimes lead to significant product loss due to non-specific adsorption.[4][5][13] Always perform a small-scale test to evaluate product recovery.

-

-

Aqueous Washes with Chelating Agents:

-

Washing the organic layer with an aqueous solution of a chelating agent like EDTA, N-acetylcysteine, or sodium thiosulfate can help extract palladium into the aqueous phase.[14] This is often a good pre-treatment before using a solid scavenger.

-

-

Recrystallization: If your pyrimidine product is a solid, recrystallization can be a highly effective method for rejecting palladium impurities. The key is to find a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the palladium impurities remain in the mother liquor.

Workflow for Palladium Removal

Caption: Decision workflow for selecting a palladium removal strategy.

Problem 2: Persistent Emulsion During Aqueous Workup

Probable Cause:

-

Amphiphilic Nature: Functionalized pyrimidines can act as surfactants, stabilizing the interface between the organic and aqueous layers.

-

Fine Particulate Matter: Insoluble byproducts or residual heterogeneous catalyst can stabilize emulsions at the phase interface.

-

High pH: The use of strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can lead to the formation of finely dispersed solids.

Solutions:

-

Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[15] This increases the polarity of the aqueous phase, "salting out" the organic components and disrupting the emulsion.

-

Filtration: Filter the entire biphasic mixture through a pad of Celite®. This will remove the particulate matter that is stabilizing the emulsion.

-

Change the Solvent: Add a small amount of a different organic solvent that is miscible with your primary organic phase but may help disrupt the emulsion (e.g., adding some THF to an ethyl acetate/water mixture).[15]

-

pH Adjustment: Carefully adjust the pH. If the emulsion is stabilized by a basic pyrimidine, adding a dilute acid (e.g., 1M HCl) can protonate the nitrogen atoms, increasing aqueous solubility and potentially breaking the emulsion.[15] Conversely, if an acidic functional group is the cause, a dilute base may help.

-

Mechanical Methods: Gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.[15] For small-scale issues, centrifugation is a very effective, albeit less scalable, option.[15]

Problem 3: Low Recovery of a Polar Pyrimidine Product

Probable Cause:

-

High Water Solubility: The product has significant solubility in the aqueous phase, leading to losses during extraction.

-

Inappropriate Extraction Solvent: Standard solvents like ethyl acetate or DCM may not be polar enough to efficiently extract the product.

-

Degradation on Silica Gel: Silica gel is acidic and can cause decomposition of acid-sensitive pyrimidine derivatives during column chromatography.[9]

Solutions:

-

Acid/Base Extraction: Exploit the basicity of the pyrimidine ring. Extract the product from the organic phase into a dilute aqueous acid (e.g., 1M HCl).[16] Then, wash the acidic aqueous layer with a nonpolar solvent (like hexanes or ether) to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and back-extract your purified product into an organic solvent.[16]

-

Use More Polar Solvents: For extractions, consider using more polar solvents like n-butanol or a mixture of chloroform and isopropanol.

-

Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.

-

Chromatography Modifications:

-

Neutralize Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-2% triethylamine or ammonia to neutralize acidic sites.[9]

-

Alternative Stationary Phases: Use neutral or basic alumina, or consider reverse-phase chromatography for very polar compounds.[9]

-

Solid-Phase Extraction (SPE): SPE cartridges can offer a rapid and efficient alternative to a full chromatography column for purification.

-

Detailed Protocols

Protocol 1: General Workup and Extraction

This protocol is a starting point for a typical palladium-catalyzed reaction like a Suzuki or Buchwald-Hartwig coupling.[17][18]

-

Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Filtration (if applicable): If a heterogeneous catalyst (e.g., Pd/C) or significant solids are present, filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the organic solvent.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

Water (2x)

-

Saturated aqueous NaCl (brine) (1x)

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Analysis: Analyze the resulting crude material to decide on the next purification step (e.g., palladium scavenging, chromatography, recrystallization).

Protocol 2: Palladium Removal with Thiol-Based Silica Scavenger

-

Preparation: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Ethyl Acetate) in which the product is fully soluble.

-

Scavenger Addition: Add the thiol-functionalized silica gel (typically 5-10 wt% relative to the crude product, but consult the manufacturer's recommendation).[4]

-

Stirring: Stir the suspension at room temperature. The required time can vary from 1 to 18 hours.[4] Monitor the palladium content in the solution if possible, or simply stir overnight for convenience. Gentle heating (e.g., 40-50 °C) can sometimes accelerate the process.

-

Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

-

Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[5]

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Analysis: Quantify the remaining palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4] The target for active pharmaceutical ingredients (APIs) is often below 10 ppm.[19]

General Workup Decision Tree

Caption: A step-by-step decision tree for a general workup procedure.

Data Summary Table: Common Palladium Scavengers

| Scavenger Type | Functional Group | Typical Loading (wt%) | Key Advantages | Considerations |

| Thiol-Silica | Silica-SH | 5 - 10 | Broadly effective, good for various Pd species.[4] | Can sometimes have slower kinetics. |

| MP-TMT | Polystyrene-TMT | 5 - 10 | High loading capacity, very efficient.[4] | Can be more expensive. |

| Polyamine Resins | Polystyrene-NH₂ | 5 - 15 | Good for certain Pd(II) species. | May interact with acidic products. |

| Activated Carbon | N/A (Adsorbent) | 5 - 10 | Cost-effective.[13] | Non-specific, can lead to high product loss.[4][11] |

References

-

Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]

-

Wang, L., Green, L., Li, Z., & Cui, J. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 15(6), 1371–1376. [Link]

-

Recho, J., Black, R. J. G., North, C., & Wilkes, R. D. (2014). Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(4), 519–526. [Link]

-

Adams, R. D., Barnard, C. F. J., Granda, J. M., & Wilkes, R. D. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1629–1650. [Link]

-

Various Authors. (n.d.). Your trick to remove residual palladium. Reddit. [Link]

-

Yenneti, K., & Siripragada, M. R. (2018). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

-

Chary, M. V. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. [Link]

-

Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

-

Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

-

Chemistry Help. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]

-

El-Ghanam, A. M. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(14), 5642–5645. [Link]

-

Various Authors. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate. [Link]

-

Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

-

Various Authors. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

-

El-Faham, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

-

Britton, J., et al. (2017). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

-

Janežič, M., & Sova, M. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 163. [Link]

-

Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

-

Ueno, Y., et al. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 70(3), 221-226. [Link]

-

Sharma, S., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

-

Sandosham, J., & Undheim, K. (1996). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Acta Chemica Scandinavica, 50, 900-903. [Link]

-

Colacino, E., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(12), 389. [Link]

-

Bán, I., et al. (2022). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Molecules, 27(14), 4505. [Link]

-

Chem Tube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

-

Al-Azzawi, A. M. (2016). Ball Milling Promoted N-Heterocycles Synthesis. Molecules, 21(10), 1369. [Link]

-

Sonawane, R. P. (2013). Green synthesis of pyrimidine derivative. ResearchGate. [Link]

-

Various Authors. (2023). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. [Link]

-

Editorial. (2024). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. [Link]

-

Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

-

Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(7), 1899. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioengineer.org [bioengineer.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biotage.com [biotage.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. crimsonpublishers.com [crimsonpublishers.com]

Pyrimidine Chemistry Technical Support Hub: Debromination Control

Current Status: Online Ticket Focus: Unwanted Debromination & Halogen Scrambling in Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Phantom" Product

In pyrimidine chemistry, the disappearance of a bromine atom—replaced by hydrogen (hydrodehalogenation) or migrated to a different position (halogen dance)—is a pervasive failure mode. Unlike benzene systems, the electron-deficient nature of the pyrimidine ring accelerates oxidative addition but also destabilizes lithiated intermediates, creating unique vulnerabilities.

This guide addresses the three most common "tickets" we receive regarding debromination:

-

The Suzuki Scourge: Why your cross-coupling yielded the reduced product (Ar-H) instead of the biaryl.

-

The Lithiation Shuffle: Why your bromine atom moved to a different carbon during functionalization.

-

Selectivity Failures: Why the wrong halogen reacted in mixed-halo systems.

Module 1: Palladium-Catalyzed Hydrodehalogenation

The Scenario: You are performing a Suzuki-Miyaura coupling on a 5-bromopyrimidine. The LCMS shows full consumption of starting material, but the major peak is the debrominated pyrimidine (M-Br+H), not the coupled product.

Root Cause Analysis: The Hydride Trojan Horse

The culprit is rarely the palladium itself, but a hydride source inadvertently introduced via solvents or bases.

-

Mechanism:

-

Step 1: Oxidative addition of Ar-Br to Pd(0) proceeds normally to form L2Pd(Ar)Br.

-

Step 2 (The Error): If transmetallation with the boronic acid is slow (due to sterics or low solubility), the Pd(II) species looks for other pathways.

-

Step 3: In the presence of alcohol solvents (ethanol/isopropanol) or alkoxide bases, the Pd(II) species undergoes ligand exchange to form L2Pd(Ar)OR.

-

Step 4:

-Hydride Elimination occurs on the alkoxide, generating a Palladium-Hydride species (L2Pd(Ar)H). -

Step 5: Reductive elimination releases Ar-H (the debrominated byproduct).

-

Troubleshooting & Solutions

| Parameter | Risk Factor (High Debromination) | Optimized Solution | Why? |

| Solvent | Secondary Alcohols (Isopropanol, 2-BuOH) > Primary Alcohols (EtOH, MeOH) | Aprotic / Biphasic (Toluene/Water, DMF, Dioxane) | Secondary alcohols have the lowest barrier for |

| Base | Alkoxides (NaOEt, KOtBu) | Inorganic Carbonates/Phosphates (K₂CO₃, K₃PO₄) | Alkoxide bases can act as direct reducing agents. Carbonates are non-reducing. |

| Ligand | Bulky, Electron-Rich (e.g., tBu₃P) | Balanced Ligands (e.g., dppf, XPhos) | Extremely bulky ligands can accelerate reductive elimination of the Ar-H species before transmetallation can compete. |

| Substrate | Electron-Deficient (Pyrimidines, Pyridines) | N/A (Intrinsic property) | Electron-poor rings undergo faster oxidative addition, accumulating the vulnerable Pd(II) intermediate. |

Visualizing the Failure Mode

Figure 1: The mechanism of Palladium-catalyzed hydrodehalogenation. Note how alcohol solvents divert the intermediate away from the productive cycle.

Module 2: The Lithiation "Halogen Dance"

The Scenario: You treat 4-bromopyrimidine with LDA or n-BuLi intending to functionalize the C-5 position. However, after quenching with an electrophile, the bromine atom has moved to C-5, or you recover a mixture of regioisomers.

Root Cause Analysis: Thermodynamic Scrambling

The "Halogen Dance" (HD) is a base-catalyzed rearrangement.

-

Kinetic vs. Thermodynamic: Lithiation adjacent to the bromine (ortho-lithiation) is often kinetically favored. However, the 2-position or 4-position of pyrimidine might be thermodynamically more acidic or stable for the anion.

-